ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE
Overview
Description
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzoyl group substituted with two methoxy groups, and a propanoate chain with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3,4-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-(4-methylphenyl)propanoic acid in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The amide intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoic acid and ethanol.
Reduction: 3-[(3,4-dimethoxybenzyl)amino]-3-(4-methylphenyl)propanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups can influence its binding affinity and specificity, while the ester group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate: Lacks the 4-methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and reactivity.
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate: Has an additional methoxy group, which can influence its solubility and interaction with biological targets.
Each of these compounds has unique structural features that can impact their chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-27-20(23)13-17(15-8-6-14(2)7-9-15)22-21(24)16-10-11-18(25-3)19(12-16)26-4/h6-12,17H,5,13H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEWAZMJIAWNGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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